molecular formula C8H15Cl2N3 B1489508 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride CAS No. 2098125-94-9

1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride

Cat. No.: B1489508
CAS No.: 2098125-94-9
M. Wt: 224.13 g/mol
InChI Key: PFAKNWIQFKQJPX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes an azetidine ring, a methyl group, and an imidazole ring, all linked together.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride typically involves the reaction of azetidine with appropriate imidazole derivatives under controlled conditions. The reaction conditions may include the use of strong acids or bases, and the reaction is often carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The production involves the use of reactors, separation techniques, and purification methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride is similar to other compounds containing azetidine and imidazole rings, such as 1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride and 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-(Azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride

  • 1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride

  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

This comprehensive overview provides a detailed understanding of 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-2-methylimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-7-10-2-3-11(7)6-8-4-9-5-8;;/h2-3,8-9H,4-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAKNWIQFKQJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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